molecular formula C13H16FNO2 B7538658 N-[(2-fluorophenyl)methyl]oxane-4-carboxamide

N-[(2-fluorophenyl)methyl]oxane-4-carboxamide

カタログ番号 B7538658
分子量: 237.27 g/mol
InChIキー: VDJDFCKXASGRSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-fluorophenyl)methyl]oxane-4-carboxamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

作用機序

N-[(2-fluorophenyl)methyl]oxane-4-carboxamide binds selectively to BCL-2 protein, which inhibits its anti-apoptotic function. This leads to the induction of apoptosis in cancer cells, which ultimately results in their death. N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has a high affinity for BCL-2 protein and has been shown to induce apoptosis in cancer cells at nanomolar concentrations.
Biochemical and physiological effects:
N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has been shown to induce apoptosis in cancer cells, which results in the inhibition of tumor growth. It has also been shown to have minimal effects on normal cells, which makes it a promising candidate for cancer treatment. N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has been shown to be well-tolerated in clinical trials, with minimal side effects.

実験室実験の利点と制限

N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has several advantages for lab experiments, including its high selectivity for BCL-2 protein, its ability to induce apoptosis in cancer cells, and its minimal effects on normal cells. However, N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has some limitations, including its poor solubility in water and its potential for off-target effects.

将来の方向性

There are several future directions for research on N-[(2-fluorophenyl)methyl]oxane-4-carboxamide, including:
1. Combination therapy: N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has shown promising results in combination with other drugs, and further studies are needed to identify optimal combinations for different types of cancer.
2. Resistance mechanisms: Resistance to N-[(2-fluorophenyl)methyl]oxane-4-carboxamide can develop in some cancer cells, and further studies are needed to identify the mechanisms of resistance and develop strategies to overcome it.
3. Biomarkers: Biomarkers for predicting response to N-[(2-fluorophenyl)methyl]oxane-4-carboxamide are needed to identify patients who are most likely to benefit from treatment.
4. New indications: N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has shown promising results in several types of cancer, and further studies are needed to explore its potential for other indications.
In conclusion, N-[(2-fluorophenyl)methyl]oxane-4-carboxamide is a promising anti-cancer agent that selectively targets BCL-2 protein. It has shown promising results in preclinical and clinical studies as a potential treatment for CLL and AML, and has potential for use in other types of cancer. Further research is needed to explore its optimal use in combination therapy, identify mechanisms of resistance, develop biomarkers for predicting response, and explore its potential for other indications.

合成法

The synthesis of N-[(2-fluorophenyl)methyl]oxane-4-carboxamide involves several steps, including the formation of the oxane ring, introduction of the fluorophenyl group, and the carboxamide moiety. The final product is obtained through a series of purification and isolation steps. The synthesis of N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has been described in detail in several research articles.

科学的研究の応用

N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has been extensively studied in preclinical and clinical settings for its potential use as an anti-cancer agent. It has shown promising results in the treatment of CLL and AML, both as a single agent and in combination with other drugs. N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has also been tested in other types of cancer, including non-Hodgkin's lymphoma, multiple myeloma, and solid tumors.

特性

IUPAC Name

N-[(2-fluorophenyl)methyl]oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-4-2-1-3-11(12)9-15-13(16)10-5-7-17-8-6-10/h1-4,10H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJDFCKXASGRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]oxane-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。